molecular formula C9H9IO3 B8161912 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester

4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester

Cat. No.: B8161912
M. Wt: 292.07 g/mol
InChI Key: YXBXWDGWMAXRHU-UHFFFAOYSA-N
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Description

4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester (IUPAC name: methyl 4-hydroxy-5-iodo-2-methylbenzoate) is a halogenated aromatic ester with a molecular formula inferred as C₉H₉IO₃ (molecular weight ≈ 308.07 g/mol). The compound features a benzoic acid backbone substituted with a hydroxyl group (-OH) at position 4, an iodine atom at position 5, a methyl group (-CH₃) at position 2, and a methyl ester (-COOCH₃) at position 1 (carboxylic acid position). Its synthesis involves hydrolysis of the precursor iodo methyl ester under basic conditions, followed by acidification and purification (91% yield reported) .

Properties

IUPAC Name

methyl 4-hydroxy-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBXWDGWMAXRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Iodination Using Iodine Monochloride (ICl)

Electrophilic iodination of 4-hydroxy-2-methylbenzoic acid is a classical approach. The reaction employs iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). The carboxylic acid group directs iodination to the para-position relative to the hydroxyl group.

Reaction Conditions

  • Substrate : 4-Hydroxy-2-methylbenzoic acid

  • Iodinating Agent : ICl (1:1.2 molar ratio relative to substrate)

  • Solvent : Glacial acetic acid

  • Temperature : 50°C, inert atmosphere (N₂ or Ar)

  • Yield : 65–78% after recrystallization.

Mechanistic Insights
The reaction proceeds via generation of the iodonium ion (I⁺), which undergoes electrophilic attack at the electron-rich para-position. The methyl and hydroxyl groups stabilize the transition state through resonance and inductive effects.

Purification
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding >95% purity. Residual acetic acid is removed via azeotropic distillation with toluene.

Diazotization-Iodination of 4-Amino-2-methylbenzoic Acid Derivatives

Two-Step Synthesis via Amino Intermediate

This method involves diazotization of 4-amino-2-methylbenzoic acid followed by iodide displacement:

Step 1: Diazotization

  • Substrate : 4-Amino-2-methylbenzoic acid

  • Reagents : NaNO₂, HCl (0–5°C)

  • Intermediate : Diazonium salt.

Step 2: Iodination

  • Iodide Source : KI (1.5 equiv)

  • Conditions : 90°C, 10 min, aqueous acetone

  • Yield : 70–85% after column chromatography.

Esterification
The carboxylic acid is methylated using thionyl chloride (SOCl₂) and methanol:

  • Reagents : SOCl₂ (neat), MeOH

  • Yield : >90%.

Advantages

  • High regioselectivity due to diazonium intermediate.

  • Scalable for industrial production.

Zeolite-Catalyzed Iodination with Oxidizing Agents

β-Zeolite-Mediated Reaction

A patented industrial method utilizes β-zeolite (Si/Al = 10–250) to enhance iodination efficiency:

Reaction Conditions

  • Substrate : 2-Methylbenzoic acid

  • Catalyst : β-Zeolite (5–10 wt%)

  • Iodinating System : I₂, iodic acid (HIO₃), acetic anhydride

  • Solvent : Acetic acid

  • Temperature : 70–90°C, 6–12 h

  • Yield : 75–80%.

Key Features

  • Zeolite pores restrict iodination to the para-position.

  • Acetic anhydride acts as a dehydrating agent, shifting equilibrium toward product.

Purification
Crystallization at 10–50°C from acetic acid/water (1:1) yields >99% purity. Catalyst recovery via calcination (400–700°C) reduces costs.

Iridium-Catalyzed Directed C–H Iodination

Regioselective ortho-Iodination

While primarily used for ortho-iodination, iridium catalysts in hexafluoroisopropanol (HFIP) enable directed C–H activation:

Reaction Conditions

  • Catalyst : [Cp*IrCl₂]₂ (5 mol%)

  • Iodine Source : N-Iodosuccinimide (NIS)

  • Solvent : HFIP

  • Temperature : 60°C, 16 h

  • Yield : 60–70%.

Adaptation for Para-Iodination
Introducing electron-withdrawing groups (e.g., –COOH) directs iodination to the para-position. Subsequent esterification achieves the target compound.

Comparative Analysis of Methods

Method Catalyst/Reagent Temperature Yield Purity Scalability
Electrophilic IClICl50°C65–78%>95%Lab-scale
Diazotization-IodinationNaNO₂/KI90°C70–85%>98%Industrial
Zeolite-Catalyzedβ-Zeolite/HIO₃90°C75–80%>99%Industrial
Iridium-Catalyzed[Cp*IrCl₂]₂60°C60–70%>90%Lab-scale

Challenges and Optimization Strategies

Byproduct Formation

  • 3-Iodo Isomer : Minimized using β-zeolite (≤2%).

  • Diiodination : Controlled by limiting iodine stoichiometry (1.2–1.5 equiv).

Solvent Selection

  • Polar Solvents : Acetic acid enhances iodonium ion stability.

  • HFIP : Stabilizes Ir(V) intermediates, enabling milder conditions.

Catalyst Recycling

  • β-Zeolite is reused after calcination, reducing costs by 30–40% .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as 4-hydroxy-5-iodo-2-methyl-benzoic acid.

  • Reduction: Reduction reactions can be used to remove the iodine atom, resulting in different structural analogs.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: 4-Hydroxy-5-iodo-2-methyl-benzoic acid.

  • Reduction: 4-Hydroxy-2-methyl-benzoic acid methyl ester.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Research indicates that derivatives of 4-hydroxy-5-iodo-2-methyl-benzoic acid methyl ester exhibit antiviral properties. For instance, a study highlighted the synthesis of methyl 2-hydroxy-5-iodo-3-methylbenzoate, which demonstrated anti-HIV activity. This compound was derived from 3-methyl salicylic acid and showcased a promising metabolic stability profile, making it a candidate for further development in antiviral therapies .

Diabetes Medications
The compound serves as an important intermediate in the synthesis of SGLT2 inhibitors, a class of medications used to treat diabetes. The preparation methods for its precursor, 2-methyl-5-iodobenzoic acid, have been optimized for industrial production, emphasizing its relevance in pharmaceutical applications .

Case Study 1: Antiviral Compound Development

A notable study focused on the modification of benzoic acid derivatives for antiviral applications. The synthesized compounds were evaluated for their inhibitory activity against viral enzymes, showing that structural modifications significantly influenced their efficacy .

CompoundIC50 (μM)Activity
Lead8.7 ± 0.7Inhibitor
5a14.8 ± 5.0Moderate
5b29.1 ± 3.8Weak

This table summarizes the enzyme inhibitory activity of various compounds derived from similar synthetic routes.

Case Study 2: Industrial Synthesis Optimization

In another study focusing on the industrial production of 2-methyl-5-iodobenzoic acid, researchers optimized the reaction conditions to enhance yield and reduce by-products. The findings indicated that using a mixed solvent system significantly improved the efficiency of the iodination process, making it suitable for large-scale applications .

Mechanism of Action

The mechanism by which 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, focusing on substituent effects, molecular properties, and functional differences:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Differences Reference
4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester C₉H₉IO₃ 4-OH, 5-I, 2-CH₃, 1-COOCH₃ ~308.07 Baseline for comparison; iodine enhances halogen bonding and steric hindrance.
Methyl 2-amino-5-hydroxy-4-methoxybenzoate C₉H₁₁NO₄ 2-NH₂, 5-OH, 4-OCH₃, 1-COOCH₃ 197.19 Amino and methoxy groups increase polarity; lacks iodine’s heavy atom effects.
Methyl 4-amino-3-iodo-5-methoxybenzoate C₉H₁₀INO₃ 4-NH₂, 3-I, 5-OCH₃, 1-COOCH₃ 307.09 Iodine at position 3; methoxy at 5 reduces acidity compared to hydroxyl.
4-Bromo-3-hydroxy-5-methylbenzoic acid ethyl ester C₁₀H₁₁BrO₃ 4-Br, 3-OH, 5-CH₃, 1-COOCH₂CH₃ 259.10 Bromine (less electronegative than iodine) and ethyl ester (higher lipophilicity).
Methyl 2-amino-4-chloro-5-iodobenzoate C₈H₇ClINO₂ 2-NH₂, 4-Cl, 5-I, 1-COOCH₃ 327.51 Chlorine (smaller halogen) at position 4; amino group introduces basicity.
Ethyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate C₁₃H₁₆O₄ 4-OH, 3-OCH₃, 5-CH₂CH=CH₂, 1-COOCH₂CH₃ 252.26 Propenyl group enables conjugation/cycloaddition; lacks halogen.

Key Comparative Insights :

Halogen Effects: Iodine (target compound, ) exhibits stronger halogen bonding and higher molecular weight compared to bromine () and chlorine (). This makes the target compound more suitable for applications requiring heavy-atom effects (e.g., crystallography, radiopharmaceuticals).

Functional Group Variations: Amino groups () increase basicity and hydrogen-bonding capacity, contrasting with the hydroxyl group (target compound) in acidity and redox reactivity.

Ester Chain Length :

  • Ethyl esters () are more lipophilic than methyl esters, influencing membrane permeability in biological systems.

Synthetic Utility :

  • The propenyl group in allows for Diels-Alder reactions, while iodine in the target compound enables Suzuki couplings or isotopic labeling.

Biological Activity

4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxyl group, an iodine atom, and a methyl ester functional group, may exhibit various pharmacological properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

  • Molecular Formula : C9H9IO3
  • Molecular Weight : 292.07 g/mol
  • CAS Number : 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester is cataloged under various identifiers, including its unique CAS number.

Antimicrobial Properties

Research indicates that halogenated benzoic acids can exhibit significant antimicrobial activity. The presence of iodine in 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester enhances its ability to disrupt microbial cell membranes, leading to increased permeability and cell death.

Case Study : In a study evaluating various benzoic acid derivatives against Gram-positive and Gram-negative bacteria, 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester showed promising results, particularly against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.

Research Findings : A comparative analysis revealed that the compound effectively reduced inflammation in animal models, with a notable decrease in prostaglandin E2 levels .

The biological activity of 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity : The compound may inhibit the activity of COX enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Membrane Disruption : The iodine atom enhances lipophilicity, allowing the compound to penetrate lipid membranes effectively and disrupt microbial integrity.

Data Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AntimicrobialStaphylococcus aureusEffective inhibition
AntimicrobialEscherichia coliModerate inhibition
Anti-inflammatoryAnimal model (rat)Decrease in PGE2 levels
CytotoxicityCancer cell linesInduces apoptosis

Q & A

Basic Research Questions

Q. How can the synthesis of 4-hydroxy-5-iodo-2-methyl-benzoic acid methyl ester be optimized for high yield and purity?

  • Methodological Answer : The ester can be synthesized via hydrolysis of a precursor methyl ester using aqueous sodium hydroxide under reflux, followed by acidification and extraction. Kinetic modeling (e.g., comparing calculated vs. experimental yields) helps identify optimal reaction parameters (temperature, stoichiometry). For example, hydrolysis conditions (e.g., 2.5 M NaOH, 3 h reflux) yield ~91% product purity, as demonstrated in analogous iodo-methyl benzoate hydrolysis studies . Purity can be assessed via TLC (Rf ~0.10 in petrol-diethyl ether) and spectroscopic methods (¹H NMR: δH 2.55 ppm for ArCH₃, 3.95 ppm for OCH₃) .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should include:

  • Chromatographic analysis : Monitor degradation via HPLC or GC-MS using FAME (fatty acid methyl ester) protocols adapted for aromatic esters .
  • Spectroscopic tracking : Compare ¹H NMR spectra before and after storage (e.g., shifts in phenolic -OH or ester carbonyl signals).
  • Thermal stability : Differential scanning calorimetry (DSC) to assess melting point consistency (e.g., mp ~63°C for related iodo-methyl benzoates) .

Q. How can electronic properties (e.g., electrostatic potential) be computationally analyzed to predict reactivity?

  • Methodological Answer : Use wavefunction analysis tools like Multiwfn to calculate electron localization functions (ELF) and electrostatic potential maps. For example, Multiwfn’s topology analysis can identify nucleophilic/electrophilic regions, aiding in predicting sites for iodination or ester hydrolysis .

Advanced Research Questions

Q. How can molecular docking studies be designed to explore interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Receptor flexibility : Use AutoDock4 with flexible sidechains (e.g., catalytic residues) to account for induced-fit binding .
  • Docking parameters : Set grid boxes around active sites (e.g., 60 × 60 × 60 ų) and validate with redocking experiments (RMSD <2.0 Å).
  • Post-docking analysis : Prioritize poses with hydrogen bonds to the phenolic -OH or ester carbonyl groups, as seen in benzamide derivatives targeting dopamine/serotonin receptors .

Q. What strategies resolve contradictions between experimental and computational data in reaction pathway analysis?

  • Methodological Answer :

  • Kinetic modeling : Compare experimental yields (e.g., 91% hydrolysis ) with density functional theory (DFT)-calculated activation energies. Discrepancies may arise from solvent effects or transition-state stabilization not captured in gas-phase models.
  • Error analysis : Use statistical tools (e.g., R² values) to quantify deviations in Arrhenius plots for temperature-dependent reactions .

Q. How can derivatization of the phenolic -OH group enhance this compound’s utility in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Protection/deprotection : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) chloride to enable selective iodination or alkylation at the methyl or carboxyl positions .
  • Functionalization : Synthesize sulfonate or boronate esters (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid derivatives ) to study steric/electronic effects on biological activity.

Q. What advanced spectroscopic methods validate intra- and intermolecular interactions in crystalline forms?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve hydrogen-bonding networks (e.g., phenolic -OH⋯O=C interactions) with refinement parameters (R factor <0.05) .
  • Solid-state NMR : Use ¹³C CP/MAS to confirm ester carbonyl environments (δC ~170 ppm) and iodine’s anisotropic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester

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